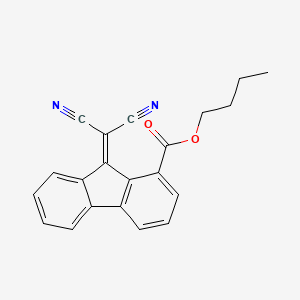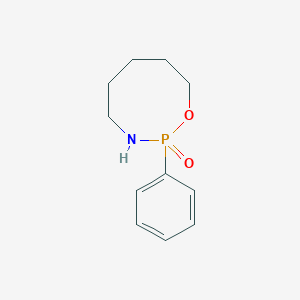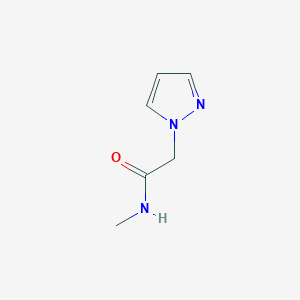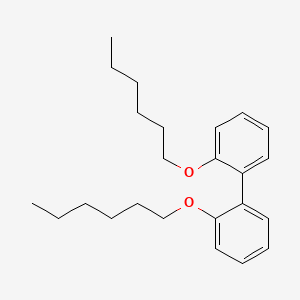
2,2'-Bis(hexyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(hexyloxy)-1,1’-biphenyl is an organic compound characterized by two hexyloxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(hexyloxy)-1,1’-biphenyl typically involves the reaction of biphenyl with hexyloxy substituents. One common method includes the use of hexyloxy bromide and a biphenyl derivative under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to deprotonate the hexyloxy group, allowing it to attack the biphenyl core.
Industrial Production Methods
Industrial production of 2,2’-Bis(hexyloxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(hexyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the biphenyl core or the hexyloxy groups, leading to the formation of different reduced products.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the hexyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyloxy groups can yield hexyloxy aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2,2’-Bis(hexyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,2’-Bis(hexyloxy)-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The hexyloxy groups provide hydrophobic interactions, while the biphenyl core offers rigidity and stability. These properties allow the compound to interact with various molecular targets, such as cell membranes or protein structures, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(hydroxymethyl)propionic acid: Similar in structure but with hydroxyl groups instead of hexyloxy groups.
2,2’-Bis(trifluoromethyl)biphenyl: Contains trifluoromethyl groups, offering different electronic properties.
4,4’-Bis(hexyloxy)-2,2’-bis(trimethylstannyl)-5,5’-bithiazole: Another biphenyl derivative with different substituents.
Uniqueness
2,2’-Bis(hexyloxy)-1,1’-biphenyl is unique due to its combination of hydrophobic hexyloxy groups and a stable biphenyl core. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
271797-57-0 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-hexoxy-2-(2-hexoxyphenyl)benzene |
InChI |
InChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
PMDONTDGEUMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
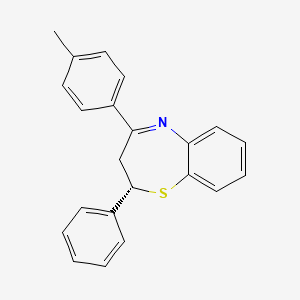
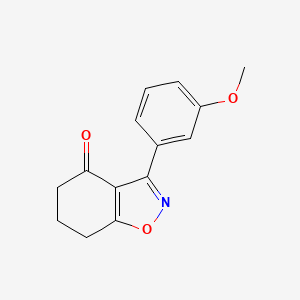
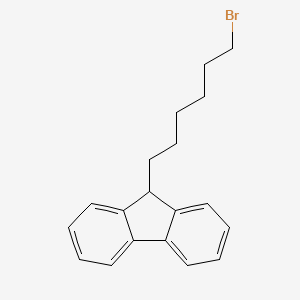
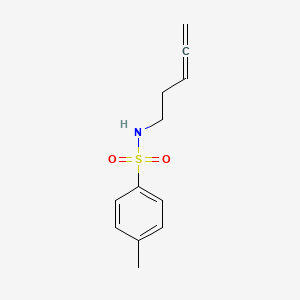
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)

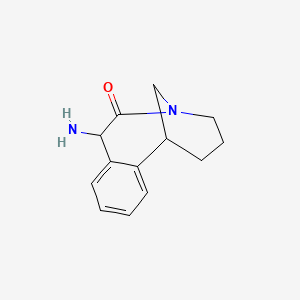
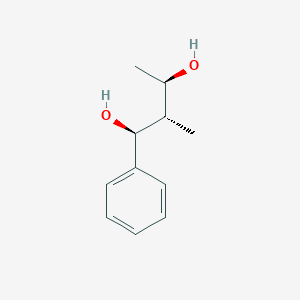
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
